molecular formula C17H20N2O2 B12329836 Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate

Cat. No.: B12329836
M. Wt: 284.35 g/mol
InChI Key: KHONQNXQXZDOFB-INIZCTEOSA-N
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Description

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate is a complex organic compound with a unique structure that includes an amino group, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Amino Group: The amino group is added via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)butanoate
  • Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)pentanoate

Uniqueness

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of amino, pyridine, and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate

InChI

InChI=1S/C17H20N2O2/c1-11-12(2)19-9-8-15(11)14-6-4-13(5-7-14)10-16(18)17(20)21-3/h4-9,16H,10,18H2,1-3H3/t16-/m0/s1

InChI Key

KHONQNXQXZDOFB-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C=CN=C1C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N

Canonical SMILES

CC1=C(C=CN=C1C)C2=CC=C(C=C2)CC(C(=O)OC)N

Origin of Product

United States

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